4-Oxo-3,4-diphenylbutanoic acid
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Overview
Description
4-Oxo-3,4-diphenylbutanoic acid is an organic compound with the molecular formula C16H14O3 It is characterized by the presence of a ketone group (oxo) and two phenyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxo-3,4-diphenylbutanoic acid can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of succinic anhydride with benzene in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst . The reaction typically proceeds under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The compound’s production would likely involve similar Friedel-Crafts acylation reactions scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-3,4-diphenylbutanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Tripropylammonium fluorochromate in the presence of perchloric acid.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 4-hydroxy-3,4-diphenylbutanoic acid.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Oxo-3,4-diphenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of 4-Oxo-3,4-diphenylbutanoic acid involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 4-Oxo-4-phenylbutanoic acid
- 4-Oxo-2,4-diphenylbutanoic acid
- 4-(4-Methoxyphenyl)-4-oxo-3-phenylbutanoic acid
Comparison: 4-Oxo-3,4-diphenylbutanoic acid is unique due to the presence of two phenyl groups, which can enhance its stability and reactivity compared to similar compounds with fewer or different substituents.
Properties
CAS No. |
6307-19-3 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-oxo-3,4-diphenylbutanoic acid |
InChI |
InChI=1S/C16H14O3/c17-15(18)11-14(12-7-3-1-4-8-12)16(19)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) |
InChI Key |
UPIUBJLNVKULID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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